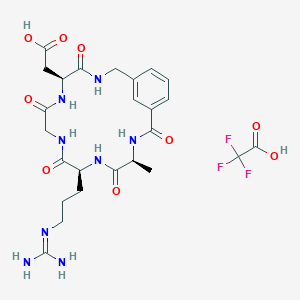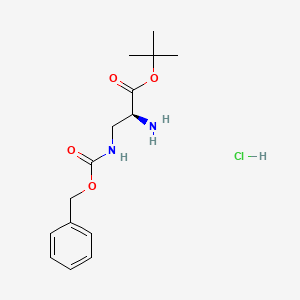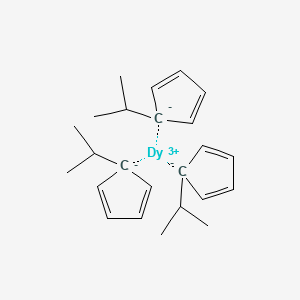
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate (CAT) is a cyclic peptide that has been widely used in scientific research as a tool to study the structure and function of proteins and other biological molecules. CAT is a small molecule that can bind to proteins and other molecules, allowing researchers to probe the structure and function of these molecules. CAT is also used in laboratory experiments to study the biochemical and physiological effects of proteins and other molecules.
Wissenschaftliche Forschungsanwendungen
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has been used in a wide range of scientific research applications. It is used in studies of protein structure and function, as it can bind to proteins and other molecules and allow researchers to probe their structure and function. Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has also been used to study the biochemical and physiological effects of proteins and other molecules. In addition, Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has been used to study the effects of drugs on proteins and other molecules, as well as the effects of environmental toxins.
Wirkmechanismus
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate binds to proteins and other molecules through a process called covalent bonding. Covalent bonding occurs when two molecules share electrons, forming a strong bond between them. In the case of Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate, the molecule binds to proteins and other molecules through a covalent bond between the aminomethylbenzoyl group and the protein or other molecule.
Biochemical and Physiological Effects
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has been used to study the biochemical and physiological effects of proteins and other molecules. Studies have shown that Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate can modulate the activity of proteins, as well as alter their structure and function. Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has also been shown to affect the expression of genes and the activity of enzymes. In addition, Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has been used to study the effects of drugs on proteins and other molecules, as well as the effects of environmental toxins.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and purify. It is also relatively stable, allowing it to be stored for long periods of time. In addition, it can bind to proteins and other molecules, allowing researchers to study their structure and function. However, Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate also has some limitations. It is a relatively small molecule, so it may not be able to bind to larger proteins or molecules. In addition, it is not very selective, so it may bind to molecules other than the target protein or molecule.
Zukünftige Richtungen
There are several potential future directions for Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate. One potential direction is to use Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate to study the effects of drugs on proteins and other molecules. Another potential direction is to use Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate to study the effects of environmental toxins on proteins and other molecules. In addition, Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate could be used to study the effects of mutations on proteins and other molecules. Finally, Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate could be used to study the effects of post-translational modifications on proteins and other molecules.
Synthesemethoden
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a method of synthesizing peptides on a solid support, such as a resin. In SPPS, the peptide is synthesized from the C-terminal to the N-terminal, with each amino acid being added one at a time. The peptide is then cleaved from the solid support and purified. Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate is synthesized from the amino acids alanine, arginine, glycine, and aspartic acid, in the order given.
Eigenschaften
IUPAC Name |
2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7.C2HF3O2/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12;3-2(4,5)1(6)7/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26);(H,6,7)/t12-,15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIHZAYVQFFMKM-VMESOOAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33F3N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(-Ala-Arg-Gly-Asp-3-aminomethylbenzoyl) trifluoroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)

![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)

![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea, 97%](/img/structure/B6314825.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)







